REACTION_CXSMILES
|
Cl.Cl.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.F[C:14]1[CH:15]=[CH:16][C:17]([N+:21]([O-:23])=[O:22])=[C:18]([CH3:20])[CH:19]=1.C([O-])([O-])=O.[Na+].[Na+]>CN1C(=O)CCC1>[CH3:20][C:18]1[CH:19]=[C:14]([N:10]2[CH2:9][CH2:8][C:7]3[C:12](=[CH:3][N:4]=[CH:5][CH:6]=3)[CH2:11]2)[CH:15]=[CH:16][C:17]=1[N+:21]([O-:23])=[O:22] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1NCCC2=CC=NC=C12
|
Name
|
|
Quantity
|
0.244 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc portion was washed with a H2O/brine mixture, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed
|
Type
|
WASH
|
Details
|
eluting with CHCl3/EtOAc
|
Type
|
CUSTOM
|
Details
|
the resulting solid triturated with EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1CC2=CN=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |